Lathosterol

概要

説明

ラトステロールは、コレステロール生合成におけるステロール中間体です。 ヒトでは少量しか見られないコレステロールに似た分子であり、コレステロール合成のカンツッシュ・ラッセル経路における前駆体です 。 ラトステロールは、ステロール-C5-デサチュラーゼ酵素によって7-デヒドロコレステロールに変換されます .

2. 製法

合成経路と反応条件: ラトステロールは、ステロール-C5-デサチュラーゼ酵素の作用によってジモステロールから合成することができます

工業的製造方法: ラトステロールの工業的製造には、通常、コレステロール生合成の中間体として自然に存在する生物源からの抽出と精製が含まれます 。 液体クロマトグラフィー質量分析(LC-MS)などの高度なクロマトグラフィー技術は、ラトステロールを複雑な生体マトリックスから分離および定量するために用いられます .

準備方法

Synthetic Routes and Reaction Conditions: Lathosterol can be synthesized from zymosterol through the action of the enzyme sterol-C5-desaturase

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources where it is naturally present as an intermediate in cholesterol biosynthesis . Advanced chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for the separation and quantification of this compound from complex biological matrices .

化学反応の分析

反応の種類: ラトステロールは、次のようないくつかの種類の化学反応を受けます。

酸化: ラトステロールは、酸化されてさまざまなオキシステロールを形成することができます。

還元: ラトステロールは、還元されてさまざまなステロール誘導体を形成することができます。

置換: ラトステロールは、官能基が他の基に置換される置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 特定の置換反応に応じて、さまざまな触媒と試薬が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなステロール誘導体とオキシステロールが含まれ、これらはさまざまな生物学的プロセスにおいて重要です .

4. 科学研究への応用

ラトステロールは、いくつかの科学研究に役立てられています。

化学: コレステロール生合成におけるステロール中間体の分析において、標準物質として使用されます。

生物学: ラトステロールは、細胞膜の構造と機能における役割について研究されています。

医学: コレステロール代謝障害とその治療に関する研究に使用されます。

科学的研究の応用

Clinical Diagnostics

Lathosterol is primarily recognized as a biomarker for cholesterol synthesis. Its serum levels can provide insights into an individual's cholesterol metabolism and overall cardiovascular health.

Serum this compound as a Cholesterol Synthesis Marker

Research has demonstrated that serum this compound levels correlate positively with whole-body cholesterol synthesis. For instance, a study involving twelve subjects on varying dietary regimens found that serum this compound levels reflected changes in cholesterol synthesis induced by dietary cholesterol intake and statin therapy . This indicates its potential utility in assessing the effectiveness of lipid-lowering therapies.

Predictive Value for Dietary Response

The this compound-to-cholesterol ratio has been shown to predict the response to dietary plant sterols, which are known to lower LDL cholesterol levels. A study involving mildly hypercholesterolemic adults indicated that individuals with lower baseline this compound levels responded better to plant sterol supplementation, achieving significant reductions in total and LDL cholesterol . This predictive capability can aid healthcare professionals in tailoring dietary interventions for patients with dyslipidemia.

Nutritional Applications

This compound is also relevant in the context of nutrition, particularly regarding its role in dietary fat absorption and metabolism.

Impact on Cholesterol Absorption

Studies have shown that dietary phytosterols can increase plasma this compound concentrations, indicating enhanced compliance with dietary recommendations aimed at reducing cholesterol levels. For example, a controlled trial demonstrated that phytosterol supplementation led to significant reductions in total cholesterol and LDL-C while increasing plasma levels of this compound, campesterol, and sitosterol .

Pharmacological Insights

This compound's role extends into pharmacology, where it can be used to monitor the effects of various lipid-lowering medications.

Monitoring Statin Therapy

Statins are widely prescribed for lowering cholesterol levels, and monitoring this compound can provide insights into their effectiveness. A study highlighted that statin therapy significantly reduced serum this compound levels, correlating with decreased whole-body cholesterol synthesis . This relationship underscores the importance of this compound as a potential marker for evaluating statin efficacy.

Case Studies

Several studies have examined the implications of this compound in clinical settings:

作用機序

ラトステロールは、主にコレステロール生合成経路における中間体としての役割を通じてその効果を発揮します。ステロール-C5-デサチュラーゼ酵素によって7-デヒドロコレステロールに変換されます。 この変換は、体内のコレステロールとその前駆体のバランスを維持するために不可欠です 。 関与する分子標的はコレステロール生合成経路の酵素であり、関与する経路はステロール代謝を調節するものです .

類似化合物:

ジモステロール: コレステロール生合成経路のもう1つの中間体であり、ステロール環の二重結合の位置がラトステロールとは異なります.

デスモステロール: ラトステロールと構造的に類似していますが、二重結合の数だけが異なるステロール中間体です.

ラトステロールの独自性: ラトステロールは、コレステロール生合成のカンツッシュ・ラッセル経路における特定の役割においてユニークです。 7-デヒドロコレステロールへの変換は、コレステロールの恒常性を維持するための重要なステップです .

類似化合物との比較

Desmosterol: A sterol intermediate that is structurally similar to this compound but differs in the number of double bonds.

Uniqueness of this compound: this compound is unique in its specific role in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its conversion to 7-dehydrocholesterol is a critical step in maintaining cholesterol homeostasis .

生物活性

Lathosterol is a sterol that plays a crucial role in cholesterol biosynthesis, specifically as an intermediate in the conversion of lanosterol to cholesterol via the Kandutsch-Russell pathway. This article explores the biological activity of this compound, its implications in various metabolic disorders, and its potential therapeutic applications.

1. Overview of this compound

This compound is a C27 sterol that is synthesized from lanosterol and is a precursor to cholesterol. It is primarily produced in the liver and skin and is involved in several biological processes, including membrane fluidity, hormone synthesis, and cellular signaling.

2.1 Cholesterol Biosynthesis

This compound is an essential intermediate in the cholesterol biosynthetic pathway. The conversion of this compound to 7-dehydrocholesterol is catalyzed by the enzyme sterol C5-desaturase (SC5D). Impairments in this pathway can lead to various metabolic disorders, such as lathosterolosis and Smith-Lemli-Opitz syndrome (SLOS), which are characterized by cognitive deficits and developmental abnormalities due to cholesterol deficiency .

2.2 Biomarker for Cholesterol Synthesis

Plasma levels of this compound are used as a biomarker for assessing cholesterol synthesis rates. Studies have shown that elevated plasma this compound concentrations correlate with increased cholesterol synthesis, particularly in conditions where dietary cholesterol absorption is impaired .

3.1 Lathosterolosis

Lathosterolosis is a rare autosomal recessive disorder caused by mutations in the SC5D gene, leading to impaired conversion of this compound to 7-dehydrocholesterol. This results in decreased cholesterol levels and can manifest as microcephaly, learning difficulties, and other developmental issues .

Table 1: Clinical Features of Lathosterolosis

| Feature | Description |

|---|---|

| Genetic Cause | Mutations in SC5D |

| Key Symptoms | Microcephaly, learning difficulties |

| Treatment Approaches | Statin therapy (e.g., simvastatin) |

| Prognosis | Variable; depends on treatment response |

3.2 Cholesterol Metabolism Disorders

Research indicates that plasma this compound levels can serve as an effective screening tool for bile acid malabsorption due to ileal resection. Elevated levels have been associated with increased faecal bile acid excretion, providing insight into the underlying metabolic dysfunctions .

4. Research Findings

Recent studies have investigated the effects of phytosterols on plasma this compound levels. A clinical trial demonstrated that phytosterols supplementation resulted in increased plasma this compound concentrations while simultaneously reducing total cholesterol and LDL-C levels .

Table 2: Effects of Phytosterols on Plasma Lipid Levels

| Parameter | Control Phase (Mean ± SD) | Phytosterols Phase (Mean ± SD) | p-value |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 200 ± 15 | 189 ± 12 | <0.001 |

| LDL-C (mg/dL) | 130 ± 10 | 120 ± 9 | <0.001 |

| Plasma this compound (µg/mL) | 400 ± 50 | 410 ± 55 | NS |

5. Case Studies

A notable case study involved a patient with lathosterolosis treated with simvastatin, which normalized plasma this compound concentrations and resulted in slight cognitive improvement . However, treatment adherence was challenging due to perceived lack of behavioral benefits.

6. Conclusion

This compound serves as a critical biomarker for cholesterol synthesis and has significant implications for understanding metabolic disorders related to cholesterol biosynthesis. Its role in conditions like lathosterolosis highlights the importance of maintaining proper sterol metabolism for cognitive and developmental health. Further research is warranted to explore potential therapeutic strategies targeting this compound metabolism to improve clinical outcomes in affected individuals.

特性

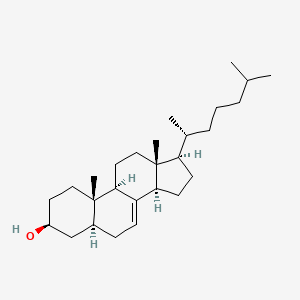

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-SKCNUYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015889 | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-99-9 | |

| Record name | Lathosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lathosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.0 °C | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lathosterol and what role does it play in the body?

A1: this compound is a sterol naturally present in human and animal tissues. It acts as a precursor in the biosynthesis of cholesterol. [, , , , , , , , , ]

Q2: How is this compound related to 7-Dehydrocholesterol?

A2: this compound is converted into 7-Dehydrocholesterol through an enzymatic reaction catalyzed by this compound 5-desaturase (also known as Sterol C5-desaturase). 7-Dehydrocholesterol is then further converted to cholesterol. [, , , , ]

Q3: What is the significance of measuring plasma this compound levels?

A3: Plasma this compound levels are considered a reliable indicator of whole-body cholesterol synthesis in humans. This is because this compound levels reflect the activity of the cholesterol synthesis pathway, particularly in response to factors like diet or medication. [, , , , , , , , ]

Q4: What happens when the conversion of this compound to cholesterol is disrupted?

A4: Defective conversion of this compound to cholesterol, specifically due to a deficiency in the enzyme this compound 5-desaturase, leads to a rare autosomal recessive disorder called Lathosterolosis. [, , ] This disorder is characterized by a build-up of this compound and a deficiency in cholesterol, leading to various developmental abnormalities.

Q5: Can dietary fat intake influence plasma this compound concentrations?

A5: Yes, research has shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a decrease in plasma this compound concentration, suggesting a potential reduction in cholesterol synthesis. [] This effect was observed to be more prominent in men.

Q6: How do statins affect this compound levels?

A6: Statins, inhibitors of HMG-CoA reductase, are known to lower plasma this compound levels. This is because they inhibit a key enzyme involved in cholesterol synthesis, leading to a decrease in the production of this compound. [, , , ]

Q7: Are there any gender differences in the response of plasma this compound to dietary changes?

A7: Studies have shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a greater decrease in plasma this compound concentration in men compared to women. [] This suggests a potential gender difference in cholesterol synthesis regulation.

Q8: How does this compound interact with cell membranes compared to cholesterol?

A8: this compound, due to its structural differences compared to cholesterol, exhibits a higher propensity to stabilize the liquid-ordered phase in model membranes. [] This suggests that the interaction of this compound with cell membranes might differ from that of cholesterol, potentially influencing membrane fluidity and function.

Q9: What happens to this compound during the efflux of cholesterol from cells?

A9: Research indicates that this compound is released from cells at a different rate compared to cholesterol during efflux, with the efflux of newly synthesized this compound being more sensitive to actin polymerization but less sensitive to Golgi disassembly. [] This suggests a distinct intracellular trafficking pathway for this compound compared to cholesterol.

Q10: Is this compound efflux influenced by direct endoplasmic reticulum-plasma membrane contacts?

A10: Yes, experimental evidence suggests that stimulating the formation of direct contact sites between the endoplasmic reticulum and the plasma membrane enhances the efflux of newly synthesized this compound but not cholesterol. [] This highlights a potential role for these contact sites in this compound transport.

Q11: How is this compound linked to cardiovascular disease?

A11: Studies suggest a complex relationship between cholesterol metabolism, including this compound, and cardiovascular disease. [, , , ] An imbalance favoring cholesterol absorption over synthesis, reflected in a lower this compound to campesterol ratio, has been associated with increased cardiovascular risk and coronary artery disease severity.

Q12: What is the significance of the campesterol-to-Lathosterol ratio in cardiovascular health?

A12: This ratio is investigated as a potential marker for cardiovascular risk. A higher campesterol-to-Lathosterol ratio, indicating increased cholesterol absorption relative to synthesis, has been linked to a higher prevalence of cardiovascular disease, particularly coronary artery disease. []

Q13: What are the implications of altered cholesterol absorption and synthesis in the metabolic syndrome?

A13: In individuals with metabolic syndrome, characterized by insulin resistance and visceral obesity, a lower campesterol-to-cholesterol ratio (indicating reduced absorption) and a higher this compound-to-cholesterol ratio (indicating increased synthesis) are observed. [] These alterations in cholesterol homeostasis may contribute to elevated triacylglycerol-rich lipoprotein remnants, potentially increasing cardiovascular risk.

Q14: Is there a link between this compound and Alzheimer's disease?

A14: Research suggests a potential link between cholesterol metabolism and Alzheimer's disease (AD). [] While statins, which lower this compound levels, have been investigated for their potential protective effects against AD, their impact on amyloid-beta (Aβ) secretion in humans at clinically relevant dosages remains inconclusive.

Q15: What is the role of this compound in cerebrotendinous xanthomatosis (CTX)?

A15: In patients with CTX, a rare lipid storage disorder, significantly elevated serum levels of this compound, along with other sterols like cholestanol and plant sterols, are observed. [] Treatment with chenodeoxycholic acid can effectively reduce these elevated sterol levels, including this compound.

Q16: How can this compound be used as a tool in research?

A16: this compound serves as a valuable tool in research for:* Understanding cholesterol biosynthesis: Its measurement helps in studying the regulation of cholesterol synthesis pathways and the impact of various factors on this process. [, , , ]* Investigating lipid-lowering therapies: this compound levels are used to assess the effectiveness of lipid-lowering drugs, such as statins, in inhibiting cholesterol synthesis. [, , , ]* Studying disease mechanisms: Altered this compound levels can provide insights into the role of cholesterol metabolism in various diseases like cardiovascular disease, metabolic syndrome, and cerebrotendinous xanthomatosis. [, , , ]

Q17: What analytical techniques are commonly used for this compound quantification?

A17: Gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (GC-MS) are the most common techniques for the accurate quantification of this compound in biological samples like serum or plasma. [, , , , ]

Q18: What is the molecular formula and weight of this compound?

A19: The molecular formula of this compound is C27H46O, and its molecular weight is 386.65 g/mol. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。